3,6-dichloro-N-tritylpyridazin-4-amine
Description
3,6-Dichloro-N-tritylpyridazin-4-amine is a pyridazine derivative featuring two chlorine substituents at the 3- and 6-positions and a bulky trityl (triphenylmethyl) group attached to the amine at position 4. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C23H17Cl2N3 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3,6-dichloro-N-tritylpyridazin-4-amine |
InChI |
InChI=1S/C23H17Cl2N3/c24-21-16-20(22(25)28-27-21)26-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,26,27) |
InChI Key |
OMTCFNOYEPUBIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC(=NN=C4Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
3,6-Dichloro-N-tritylpyridazin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3,6-Dichloro-N-tritylpyridazin-4-amine can be compared with other pyridazine derivatives, such as 3,6-dichloropyridazine and N-tritylpyridazine. The presence of the trityl group in this compound provides unique chemical properties and reactivity compared to its counterparts. This uniqueness can be leveraged in various applications, including the synthesis of novel compounds and the development of new drugs.
Comparison with Similar Compounds
Key Insights
Core Heterocycle Influence: Pyridazine vs. Pyrimidine: Pyridazines (two adjacent nitrogens) exhibit greater polarity and reactivity compared to pyrimidines (nitrogens at 1,3-positions). This difference influences solubility and electronic properties, with pyridazines being more prone to electrophilic substitution .
Substituent Effects: Chlorine Atoms: The 3,6-dichloro configuration in the target compound likely increases electrophilicity, akin to 6-chloro-pyrimidin-4-amines (). Chlorine also stabilizes intermediates in cross-coupling reactions .
Synthetic Methodologies :
- Dehydrosulfurization with I₂/Et₃N () offers moderate yields for oxadiazines, while triazolo-pyridazines () achieve high yields via base-mediated cyclization. The target compound’s synthesis may require specialized conditions due to steric hindrance from the trityl group.
Yield and Practicality :
- Copper-catalyzed reactions () yield <20%, highlighting challenges in sterically hindered systems. By contrast, triazolo-pyridazines () demonstrate efficient synthesis, suggesting that fused-ring systems may be more tractable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
